molecular formula C30H26D6F6N4O2 B1191658 Monohydroxy Netupitant D6

Monohydroxy Netupitant D6

Cat. No. B1191658
M. Wt: 600.63
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Monohydroxy Netupitant-d6 is labelled Monohydroxy Netupitant (M547510) which is a derivative of Netupitant (N390950). Netupitant (N390950) is a potent and selective neurokinin-1 receptor (NK1) receptor antagonist. Netupitant (N390950) is achiral and orally active.

Scientific Research Applications

  • Pharmacokinetics and Metabolism :

    • ADME Study : Monohydroxy Netupitant (M3) is identified as a significant metabolite of Netupitant (NETU), a neurokinin 1 receptor antagonist. The study on [14C]NETU in healthy subjects revealed that NETU undergoes extensive metabolism, forming phase I and II metabolites, including M3, which accounts for about 33% of the NETU plasma exposure. The elimination of [14C]-NETU is primarily via feces, with urinary elimination accounting for less than 4% of total radioactivity (Giuliano et al., 2012).
    • Simulation of Oxidative Metabolization : A study simulated the intensive hepatic biotransformation of Netupitant, examining its redox behavior. This research is critical for understanding Netupitant's oxidative metabolization pattern, considering its frequent use in polytherapy. The study highlights the significance of identifying unknown metabolites, like Monohydroxy Netupitant, which could be linked to the drug's side effects or new therapeutic indications (Chira et al., 2021).
  • Therapeutic Applications and Safety :

    • Effectiveness in Chemotherapy-Induced Nausea and Vomiting (CINV) : Clinical trials have shown that combinations of Netupitant and Palonosetron (NEPA) are effective in preventing CINV. Netupitant, through its metabolites including Monohydroxy Netupitant, plays a role in this effectiveness. The trials demonstrated the safety and efficacy of NEPA across multiple cycles of chemotherapy (Hesketh et al., 2014).
    • Netupitant PET Imaging and ADME Studies : Another study focused on the brain receptor occupancy and disposition of Netupitant in humans, using PET imaging. This study provides insights into the central nervous system penetration and metabolism of Netupitant, including its metabolites like Monohydroxy Netupitant, and their role in therapeutic applications (Spinelli et al., 2013).
  • Pharmaceutical Development and Analysis :

    • Netupitant-loaded Nanoparticles : Research on methoxy poly (ethylene glycol)-poly (lactic acid) (mPEG-PDLLA) was conducted to increase the water solubility of Netupitant, which may also apply to its metabolites like Monohydroxy Netupitant. This study provides an experimental basis for the development of injectable forms of Netupitant (Wang et al., 2019).
    • HPLC Technique for Validation : An HPLC technique was developed for the validation of Netupitant and Palonosetron in bulk and formulations. This method, while focused on Netupitant, is relevant for assessing its metabolites, ensuring accurate and reproducible results in pharmaceutical analysis (Salomi et al., 2020).

properties

Molecular Formula

C30H26D6F6N4O2

Molecular Weight

600.63

synonyms

Monohydroxy Netupitant-d6;  N-[4-[2-(Hydroxymethyl)phenyl]-6-(4-methyl-1-piperazinyl)-3-pyridinyl]-N,α,α-trimethyl-3,5-bis(trifluoromethyl)-benzeneacetamide-d6

Origin of Product

United States

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